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Compound of Interest

Compound Name:
3-Fluoro-2-methoxy-6-

methylpyridine

Cat. No.: B1326287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 3-Fluoro-2-methoxy-6-methylpyridine (CAS No: 375368-80-2). Due to the limited

availability of published experimental spectra for this specific molecule, this document presents

predicted spectroscopic data based on its chemical structure and established principles of

spectroscopy. Furthermore, it outlines comprehensive experimental protocols for acquiring

such data, intended to serve as a valuable resource for researchers in the fields of medicinal

chemistry, organic synthesis, and drug development.

Chemical Structure and Properties
IUPAC Name: 3-Fluoro-2-methoxy-6-methylpyridine

Molecular Formula: C₇H₈FNO

Molecular Weight: 141.14 g/mol [1]

CAS Number: 375368-80-2[1]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for 3-Fluoro-2-methoxy-6-methylpyridine. These predictions are
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derived from the analysis of the molecule's functional groups and substitution pattern on the

pyridine ring.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ (methyl) 2.3 - 2.5 s -

OCH₃ (methoxy) 3.8 - 4.0 s -

H-4 (aromatic) 7.2 - 7.4 t ~8

H-5 (aromatic) 6.8 - 7.0 dd ~8, ~4

Disclaimer: These are predicted values and may vary from experimental results.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)

CH₃ 20 - 25

OCH₃ 55 - 60

C-2 158 - 162 (d, J_CF ≈ 10-15 Hz)

C-3 140 - 145 (d, J_CF ≈ 240-260 Hz)

C-4 120 - 125 (d, J_CF ≈ 15-20 Hz)

C-5 115 - 120 (d, J_CF ≈ 5-10 Hz)

C-6 155 - 160
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Disclaimer: These are predicted values and may vary from experimental results. The carbon

attached to fluorine (C-3) will exhibit a large coupling constant, while adjacent carbons will

show smaller couplings.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H (aromatic) 3000 - 3100 Medium

C-H (aliphatic) 2850 - 3000 Medium

C=N, C=C (aromatic ring) 1450 - 1600 Strong

C-F (aryl fluoride) 1200 - 1300 Strong

C-O (methoxy)
1000 - 1100 (asymmetric),

1250-1300 (symmetric)
Strong

Disclaimer: These are predicted values and may vary from experimental results.

Mass Spectrometry
For high-resolution mass spectrometry (HRMS), the expected exact mass for the molecular ion

[M]⁺ of C₇H₈FNO is 141.0584. The protonated molecule [M+H]⁺ would have an exact mass of

142.0662.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for 3-Fluoro-2-
methoxy-6-methylpyridine. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of 3-Fluoro-2-methoxy-6-methylpyridine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities and coupling constants to determine the connectivity of the

atoms.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of the liquid sample of 3-Fluoro-2-methoxy-6-methylpyridine directly

onto the ATR crystal.

Alternatively, if the sample is a solid, place a small amount on the crystal and apply

pressure using the anvil.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer, for example, one equipped with an electrospray

ionization (ESI) source and a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.

Procedure:

Sample Preparation:

Prepare a dilute solution of 3-Fluoro-2-methoxy-6-methylpyridine in a suitable solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Acquire data over a suitable mass range (e.g., m/z 50-500).

Data Processing:

Determine the m/z value of the molecular ion peak.

For HRMS, the exact mass can be used to confirm the elemental composition.

If fragmentation data is acquired (MS/MS), the fragmentation pattern can be analyzed to

further confirm the structure.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1326287#spectroscopic-data-for-3-fluoro-2-methoxy-
6-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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